molecular formula C18H22O3 B2630247 3-(1-Adamantyl)-4-methoxybenzoic acid CAS No. 104224-62-6

3-(1-Adamantyl)-4-methoxybenzoic acid

Cat. No. B2630247
Key on ui cas rn: 104224-62-6
M. Wt: 286.371
InChI Key: RWZRMETXJWTWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05015758

Procedure details

In a 100 ml three-necked flask, and under a nitrogen environment, are placed 1 g of 1-acetoxyadamantane and 50 ml of n-heptane. After dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop at a temperature of approximately 22° C. and 0.783 g of 4-methoxybenzoic acid is poured in slowly. After leaving the mixture well agitated for 48 hours, 50 ml of denatured ethanol are added and the insoluble material is filtered Concentration of the filtrate volume to three quarters yields a solid white precipitate which is filtered with sintered glass. It is dried in a vacuum oven for 24 hours at 30° C. and 0.680 g of expected raw product was collected (Melting point: 245°-246° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.CCCCCCC.S(=O)(=O)(O)O.[CH3:27][O:28][C:29]1[CH:37]=[CH:36][C:32]([C:33]([OH:35])=[O:34])=[CH:31][CH:30]=1>C(O)C>[C:5]12([C:30]3[CH:31]=[C:32]([CH:36]=[CH:37][C:29]=3[O:28][CH3:27])[C:33]([OH:35])=[O:34])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0.783 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
well agitated for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml three-necked flask, and under a nitrogen environment, are placed
ADDITION
Type
ADDITION
Details
is poured in slowly
CUSTOM
Type
CUSTOM
Details
After leaving the mixture
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered Concentration of the filtrate volume to three quarters
CUSTOM
Type
CUSTOM
Details
yields a solid white precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered with sintered glass
CUSTOM
Type
CUSTOM
Details
It is dried in a vacuum oven for 24 hours at 30° C.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
0.680 g of expected raw product was collected (Melting point: 245°-246° C.)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C(=O)O)C=CC2OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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